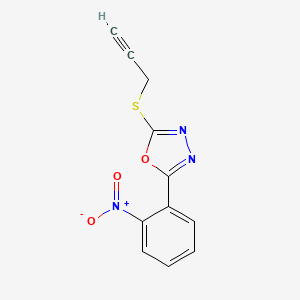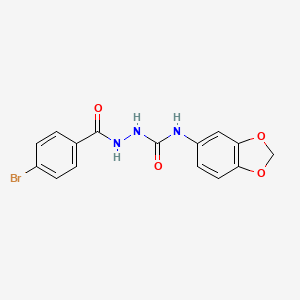
2-(2-nitrophenyl)-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(2-nitrophenyl)-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as NTO, is a member of the oxadiazole family and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(2-nitrophenyl)-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole is not fully understood, but research has shown that it acts as an inhibitor of tubulin polymerization. This leads to disruption of the microtubule network in cells, which is essential for cell division and proliferation. This disruption ultimately leads to cell death, making this compound a promising anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. Research has shown that it can induce cell cycle arrest and apoptosis in cancer cells, while having little to no effect on normal cells. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-nitrophenyl)-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole is its excellent charge-transport properties, which make it a promising candidate for use in organic electronics. Additionally, its anti-cancer properties make it a potential candidate for the development of new cancer therapeutics.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with in certain settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-nitrophenyl)-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole. One promising area of research is in the development of new cancer therapeutics based on the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, there is also potential for the development of new anti-inflammatory drugs based on the compound.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its excellent charge-transport properties and anti-cancer properties make it a promising candidate for use in organic electronics and the development of new cancer therapeutics. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
2-(2-nitrophenyl)-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics, where this compound has been found to exhibit excellent charge-transport properties. This has led to its use in the development of organic field-effect transistors and other electronic devices.
In addition to its use in organic electronics, this compound has also been studied for its potential applications in medicinal chemistry. Research has shown that this compound exhibits anti-cancer properties, making it a promising candidate for the development of new cancer therapeutics.
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3S/c1-2-7-18-11-13-12-10(17-11)8-5-3-4-6-9(8)14(15)16/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRIUUUYEAIHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-butoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4712190.png)
![methyl 3-{[3-(2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}carbonohydrazonoyl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B4712198.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712200.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4712209.png)
![2-chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4712215.png)
![1-(butylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4712217.png)

![6-ethyl-3-(4-fluorophenyl)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B4712229.png)
![N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4712233.png)
![N-(3-fluorophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4712246.png)
![methyl 1-allyl-4-[3-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4712252.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4712260.png)

